

Protocol for Vildagliptin dihydrate enzyme inhibition assay

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Compound of Interest		
Compound Name:	Vildagliptin dihydrate	
Cat. No.:	B12295965	Get Quote

Application Notes and Protocols

Topic: Protocol for **Vildagliptin Dihydrate** Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn enhances pancreatic islet function, stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5] This mechanism of action makes Vildagliptin an effective therapeutic agent for the management of type 2 diabetes mellitus.

This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of **Vildagliptin dihydrate** against recombinant human DPP-4. The assay is based on a fluorometric method, which offers high sensitivity and a broad dynamic range.

Principle of the Assay

The DPP-4 enzyme inhibition assay is a fluorometric, endpoint assay. The principle involves the use of a specific DPP-4 substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4

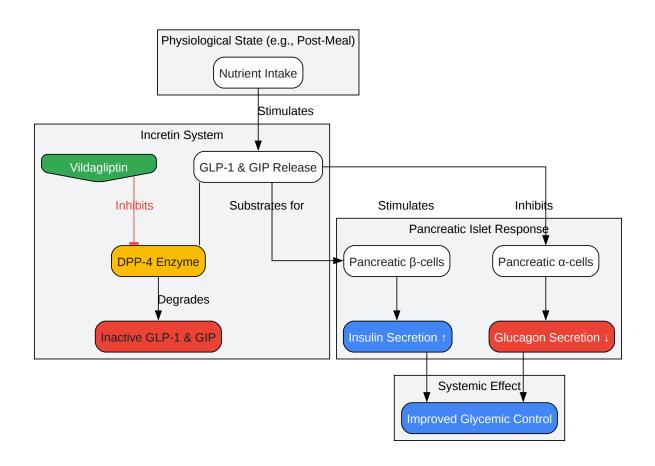


cleaves this substrate, releasing the highly fluorescent compound, 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to DPP-4 activity.

In the presence of an inhibitor like Vildagliptin, the enzymatic activity of DPP-4 is reduced, leading to a decrease in the fluorescence signal. By measuring the fluorescence intensity across a range of Vildagliptin concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency. Vildagliptin is known to be a slow-binding inhibitor, therefore a pre-incubation step with the enzyme is crucial for accurate potency determination.[6][7]

Signaling Pathway of DPP-4 Inhibition by Vildagliptin





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Caption: Mechanism of Vildagliptin action on the incretin pathway.

Materials and Reagents



Reagent/Material	Supplier Example	Catalog # Example
Recombinant Human DPP-4	Cayman Chemical	10007913
Vildagliptin Dihydrate	Sigma-Aldrich	SML2316
Gly-Pro-AMC (Substrate)	Cayman Chemical	14736
Tris-HCl	Thermo Fisher	BP152
NaCl	Thermo Fisher	S271
EDTA	Thermo Fisher	S311
DMSO, Anhydrous	Sigma-Aldrich	276855
Black, Flat-Bottom 96-Well Plates	Corning	3603
Purified Water (HPLC-grade)	VWR	95053-156
Fluorescence Plate Reader	N/A	N/A
Pipettes and Multichannel Pipettor	N/A	N/A

Experimental Protocol

- Assay Buffer (20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0):
 - Prepare a 1 M Tris-HCl stock solution at pH 8.0.
 - In 800 mL of purified water, dissolve 20 mL of 1 M Tris-HCl, 5.84 g of NaCl, and 2 mL of 0.5 M EDTA.
 - Adjust the final volume to 1 L with purified water.
 - Store at 4°C.[8]
- Vildagliptin Dihydrate Stock Solution (10 mM):



- Accurately weigh Vildagliptin dihydrate and dissolve in 100% DMSO to make a 10 mM stock solution.
- Store in small aliquots at -20°C.
- Vildagliptin Serial Dilutions:
 - Perform serial dilutions of the 10 mM Vildagliptin stock solution in 100% DMSO.
 - Subsequently, dilute these DMSO stocks into Assay Buffer to create the final working concentrations (e.g., from 1 μM to 0.01 nM). Ensure the final DMSO concentration in the assay well is ≤1%.
- DPP-4 Enzyme Working Solution (e.g., 2X final concentration):
 - Thaw the recombinant human DPP-4 enzyme on ice.
 - Dilute the enzyme to the desired working concentration in cold Assay Buffer. The optimal
 concentration should be determined empirically by running a titration curve but is typically
 in the low ng/mL range.[6]
- Gly-Pro-AMC Substrate Working Solution (e.g., 2X final concentration):
 - Prepare a stock solution of Gly-Pro-AMC in DMSO (e.g., 10 mM).
 - Dilute the stock solution in Assay Buffer to the final working concentration. A typical concentration is 2 times the Km value for the enzyme, or as recommended by the supplier (e.g., 100 μM).[8]

Caption: Experimental workflow for the Vildagliptin DPP-4 inhibition assay.

- Plate Setup: Add Assay Buffer, Vildagliptin dilutions, and controls to the wells of a black 96well plate according to the plate layout table below.
- Add Inhibitor: Add 10 μ L of the serially diluted Vildagliptin working solutions to the 'Test' wells. Add 10 μ L of Assay Buffer containing the same percentage of DMSO to the '100% Activity' control wells. Add 10 μ L of Assay Buffer with DMSO to the 'Background' wells.



- Add Enzyme: Add 40 μ L of the DPP-4 enzyme working solution to the 'Test' and '100% Activity' wells. Add 40 μ L of Assay Buffer to the 'Background' wells.
- Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step is critical for slow-binding inhibitors like Vildagliptin.[6]
- Initiate Reaction: Add 50 μ L of the Gly-Pro-AMC substrate working solution to all wells to start the reaction. The total volume in each well should be 100 μ L.
- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

Data Presentation and Analysis

Well(s)	Reagent	Volume (μL)
A1-A3	Background Control: Assay Buffer, DMSO, Substrate (No Enzyme)	100
B1-B3	100% Activity Control: Enzyme, DMSO, Substrate (No Inhibitor)	100
C1-C3	Test: Enzyme, Vildagliptin [Conc. 1], Substrate	100
D1-D3	Test: Enzyme, Vildagliptin [Conc. 2], Substrate	100
H1-H3	Test: Enzyme, Vildagliptin [Conc. 6], Substrate	100

 Correct for Background: Subtract the average fluorescence of the 'Background' wells from all other wells.



- Corrected RFU = Sample RFU Average Background RFU
- Calculate Percent Inhibition: Use the following formula for each Vildagliptin concentration:
 - % Inhibition = (1 (Corrected Test RFU / Corrected 100% Activity RFU)) * 100

Plot the Percent Inhibition against the logarithm of the Vildagliptin concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal doseresponse curve (variable slope) to determine the IC50 value. The IC50 is the concentration of Vildagliptin that produces 50% inhibition of DPP-4 activity. Published IC50 values for Vildagliptin are typically in the low nanomolar range (e.g., 4.6 nM).[9]

Table 1: Raw and Corrected Fluorescence Data

[Vildagliptin] (nM)	Replicate 1 (RFU)	Replicate 2 (RFU)	Replicate 3 (RFU)	Average Corrected RFU
0 (100% Activity)	25,430	25,610	25,550	25,430
0.1	24,150	24,300	24,210	24,120
1.0	19,870	19,750	19,990	19,770
10	8,950	9,100	9,020	8,923
100	1,560	1,610	1,580	1,483
1000	350	370	365	262

| Background | 100 | 110 | 105 | N/A |

Note: Data is illustrative. Average Background RFU (105) has been subtracted from all values to get Corrected RFU.

Table 2: Calculated Percent Inhibition and IC50 Value



[Vildagliptin] (nM)	log [Vildagliptin]	Average % Inhibition
0.1	-1.00	5.15%
1.0	0.00	22.25%
10	1.00	64.91%
100	2.00	94.17%
1000	3.00	98.97%

| Calculated IC50 | N/A | ~4.5 nM |

Note: Data is illustrative and fitted to a dose-response curve to derive the IC50 value.

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